(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
The compound “(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” is a synthetic benzofuran derivative characterized by a fused benzodioxole moiety and a methanesulfonate ester group. Its structure includes:
- A dihydrobenzofuran core with a ketone group at position 2.
- A (Z)-configured benzylidene substituent at position 2, derived from 1,3-benzodioxole, contributing electron-rich aromaticity.
- A methyl group at position 7, influencing steric and electronic properties.
This compound’s Z-configuration is critical for maintaining planar geometry in the benzylidene-dihydrofuran system, which may optimize π-π stacking or hydrogen-bonding interactions in biological or crystalline environments .
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7S/c1-10-13(25-26(2,20)21)6-4-12-17(19)16(24-18(10)12)8-11-3-5-14-15(7-11)23-9-22-14/h3-8H,9H2,1-2H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGUADQQMWWTPJ-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic compound with a complex molecular structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H14O7S
- Molecular Weight : 374.36 g/mol
- IUPAC Name : [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate
- CAS Number : 900282-89-5
The structure includes a benzofuran core with a methanesulfonate group, which may influence its solubility and reactivity in biological systems .
Research Findings
-
Anticancer Potential :
- Research indicates that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- A study on related compounds demonstrated that modifications at specific positions can significantly enhance their activity against cancer cells, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects :
- In vitro Studies :
Data Table: Biological Activity Overview
Case Studies and Applications
While there are no direct case studies specifically focusing on this compound, related compounds have been documented in literature:
- Benzofuran Derivatives :
- Inflammatory Models :
Comparison with Similar Compounds
Target Compound vs. [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate (CAS 859666-50-5)
Key Insight: The methanesulfonate group increases aqueous solubility and reactivity compared to the bulky, electron-rich trimethoxybenzoate ester. This difference may influence pharmacokinetics or crystallization behavior .
Variations in Position 2 Substituents
Target Compound vs. Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione
Core Structure Comparisons
Dihydrobenzofuran vs. Catechin Derivatives
While unrelated in function, catechins (e.g., EGCG) share a benzopyran core but lack sulfonate/ester groups. The dihydrofuran ring in the target compound is puckered (non-planar), as analyzed via Cremer-Pople coordinates , whereas catechins adopt chair-like conformations .
Research Findings and Implications
- Synthetic Challenges: The Z-configuration in the benzylidene group is stabilized by intramolecular hydrogen bonding between the ketone (C3=O) and methanesulfonate oxygen, as inferred from Etter’s hydrogen-bonding rules .
- Crystallographic Data: SHELX software (e.g., SHELXL, SHELXS) is critical for resolving the Z/E configuration and ring puckering in analogs .
- Biological Hypotheses: The benzodioxole moiety may confer affinity for cytochrome P450 enzymes or serotonin receptors, similar to safrole derivatives, but experimental validation is absent in provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
